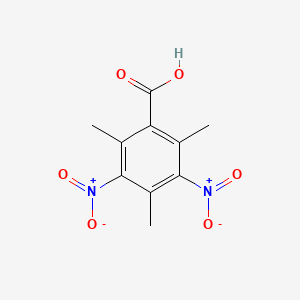

2,4,6-Trimethyl-3,5-dinitrobenzoic acid

描述

Structure

3D Structure

属性

IUPAC Name |

2,4,6-trimethyl-3,5-dinitrobenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O6/c1-4-7(10(13)14)5(2)9(12(17)18)6(3)8(4)11(15)16/h1-3H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHRWYMPLWJDHMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=C1[N+](=O)[O-])C)[N+](=O)[O-])C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40303587 | |

| Record name | NSC159227 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40303587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55610-37-2 | |

| Record name | NSC159227 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159227 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC159227 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40303587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Route Design for 2,4,6 Trimethyl 3,5 Dinitrobenzoic Acid

Classical Nitration Strategies for Trimethylbenzoic Acid Precursors

The most direct approach to synthesizing 2,4,6-trimethyl-3,5-dinitrobenzoic acid involves the electrophilic substitution of 2,4,6-trimethylbenzoic acid. In this precursor, the aromatic ring is highly activated by three electron-donating methyl groups. The directing effects of the substituents play a crucial role in the outcome of the nitration. The three methyl groups strongly direct incoming electrophiles to the ortho and para positions. However, since all these positions are occupied, they collectively activate the remaining positions (3 and 5). The carboxylic acid group is a meta-directing group, which also steers the incoming nitro groups to the 3 and 5 positions. This alignment of directing effects makes the dinitration at the desired positions highly favorable.

Regioselective Dinitration of 2,4,6-Trimethylbenzoic Acid

The nitration of 2,4,6-trimethylbenzoic acid is expected to proceed with high regioselectivity to yield the 3,5-dinitro derivative. The nitronium ion (NO₂⁺), the active electrophile in nitration, is generated from a mixture of a strong acid and a nitric acid source. The synergistic directing effects of the ortho/para-directing methyl groups and the meta-directing carboxylic acid group ensure that substitution occurs almost exclusively at the C3 and C5 positions of the benzene (B151609) ring.

An analogous reaction is the dinitration of o-toluic acid, which yields 2-methyl-3,5-dinitrobenzoic acid. nih.gov In this synthesis, a mixture of concentrated nitric acid and sulfuric acid is used to introduce two nitro groups meta to the carboxyl group. nih.gov This precedent strongly supports the feasibility and regioselectivity of the dinitration of 2,4,6-trimethylbenzoic acid under similar conditions.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Achieving high yield and selectivity in nitration reactions requires careful optimization of several parameters, including the choice of nitrating agent, acid catalyst, reaction temperature, and time. researchgate.netrug.nl Traditional methods often employ a mixture of concentrated or fuming nitric acid and concentrated sulfuric acid. orgsyn.org

Key variables for optimization include:

Nitrating Agent: The combination of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) is the most common. The concentration and ratio of these acids are critical. Fuming nitric acid and oleum (B3057394) (fuming sulfuric acid) can be used for more deactivated substrates or to achieve higher degrees of nitration.

Temperature: Nitration is an exothermic reaction. Controlling the temperature is essential to prevent over-nitration and the formation of undesired byproducts. Reactions are often initiated at low temperatures (e.g., 0-10 °C) and then allowed to proceed at room temperature or with gentle heating. nih.govorgsyn.org

Reaction Time: The duration of the reaction must be sufficient for the dinitration to complete, but not so long as to promote side reactions or degradation of the product.

The table below summarizes typical conditions used for the dinitration of benzoic acid derivatives, which can be adapted for 2,4,6-trimethylbenzoic acid.

| Parameter | Condition | Rationale/Effect | Reference |

|---|---|---|---|

| Nitrating System | Fuming HNO₃ / Conc. H₂SO₄ | Provides a high concentration of the nitronium ion (NO₂⁺) needed for dinitration. | orgsyn.org |

| Temperature Control | Initial cooling (ice bath), followed by heating (e.g., steam bath or oil bath at 135-145°C). | Manages the initial exothermic reaction and provides the necessary energy to overcome the activation barrier for the second nitration step. | orgsyn.org |

| Reactant Ratio | Excess nitrating agent. | Drives the reaction towards the dinitrated product. | nih.gov |

| Work-up Procedure | Pouring the reaction mixture onto ice. | Precipitates the solid organic product while quenching the reaction and keeping the inorganic acids in solution. | nih.govorgsyn.org |

Alternative Synthetic Pathways Employing Functional Group Interconversions

Alternative routes to this compound can be designed by performing the key chemical transformations in a different order. These pathways involve the synthesis of a dinitromesitylene intermediate, followed by the introduction of the carboxylic acid functionality.

Carboxylation of Dinitromesitylene Derivatives

This approach would involve the direct introduction of a carboxyl group onto a dinitromesitylene (1,3,5-trimethyl-2,4-dinitrobenzene) ring. guidechem.comnih.govnist.gov However, direct carboxylation of aromatic compounds, particularly those that are highly deactivated by multiple nitro groups, is challenging. Methods like Friedel-Crafts carboxylation using phosgene (B1210022) or oxalyl chloride are generally ineffective on such electron-poor rings. Therefore, this route is considered less synthetically viable compared to others.

Oxidation Reactions of Related Dinitrotoluenes or Dinitromesitylenes

A more feasible alternative pathway involves the oxidation of a methyl group on a pre-formed dinitromesitylene ring. The starting material for this route would be 1,3,5-trimethyl-2,4-dinitrobenzene (2,4-dinitromesitylene). guidechem.comnih.govnist.gov One of the three methyl groups would be selectively oxidized to a carboxylic acid.

Strong oxidizing agents are required for the conversion of an aryl methyl group to a carboxylic acid. Common reagents for this transformation include:

Potassium permanganate (B83412) (KMnO₄)

Dichromate salts (e.g., K₂Cr₂O₇) in acidic media

Nitric acid under harsh conditions

This strategy is analogous to the industrial synthesis of 2,4,6-trinitrobenzoic acid (TNBA) from 2,4,6-trinitrotoluene (B92697) (TNT), where the methyl group of TNT is oxidized using nitric acid and a dichromate or chlorate (B79027) catalyst. wikipedia.org Applying this logic, 2,4-dinitromesitylene (B1265881) could be oxidized to yield this compound. The challenge in this approach lies in controlling the oxidation to prevent degradation of the aromatic ring, which is susceptible to attack by strong oxidants, especially with the presence of activating methyl groups.

| Pathway | Starting Material | Key Transformation | Potential Reagents | Challenges |

|---|---|---|---|---|

| Carboxylation | 2,4-Dinitromesitylene | Direct introduction of -COOH group | Organometallic reagents (e.g., Grignard), Friedel-Crafts reagents | Low reactivity of the electron-deficient aromatic ring. |

| Oxidation | 2,4-Dinitromesitylene | Oxidation of a -CH₃ group to -COOH | KMnO₄, K₂Cr₂O₇/H₂SO₄, HNO₃ | Harsh reaction conditions required; potential for ring degradation or side reactions. |

Green Chemistry Approaches in the Synthesis of Highly Nitrated Aromatic Compounds

Traditional nitration methods using mixed acids (HNO₃/H₂SO₄) are effective but pose significant environmental and safety issues. rsc.org They generate large quantities of acidic waste, and the reagents are corrosive and hazardous. researchgate.netrsc.org Green chemistry seeks to develop more sustainable alternatives by reducing waste, using less hazardous substances, and improving energy efficiency. mjcce.org.mktandfonline.comresearchgate.net

For the synthesis of highly nitrated compounds like this compound, several green chemistry principles can be applied:

Solid Acid Catalysts: Replacing liquid sulfuric acid with solid acid catalysts like zeolites or sulfated metal oxides (e.g., SO₄²⁻/ZrO₂) can simplify product separation and allow for catalyst recycling. researchgate.net These catalysts can enhance regioselectivity and reduce the amount of acidic waste. researchgate.net

Alternative Nitrating Agents: Milder and more selective nitrating agents are being explored to avoid the harshness of mixed acids. These include metal nitrates (e.g., ferric nitrate), N₂O₅, and organic nitrating agents. tandfonline.com

Solvent-Free Conditions: Performing reactions without a solvent or in environmentally benign solvents like ionic liquids can significantly reduce waste. tandfonline.com Mechanochemical methods, such as ball milling, represent an emerging solvent-free technique for nitration. rsc.org

Alternative Activation Methods: Microwave irradiation and ultrasonication are being used to accelerate reaction rates, often leading to higher yields in shorter times and under milder conditions compared to conventional heating. scirp.org

While the direct application of these green methods to the specific synthesis of this compound is not extensively documented, they represent the future direction for the synthesis of nitrated aromatic compounds, aiming for processes that are safer and more environmentally friendly. rsc.orgmjcce.org.mk

Advanced Purification and Isolation Techniques for this compound (Beyond Basic Identification)

Achieving high purity of this compound is essential for its use in further applications. Beyond basic filtration and washing, several advanced purification techniques can be employed to remove unreacted starting materials, mononitrated intermediates, and other isomeric by-products.

Multi-Solvent Recrystallization:

Recrystallization is a powerful technique for purifying crystalline solids. illinois.edu For dinitrobenzoic acids, a single solvent may not provide optimal purification. Multi-solvent recrystallization, often using a binary solvent system, can offer superior results. A common approach involves dissolving the crude product in a "good" solvent (in which it is highly soluble) at an elevated temperature, and then adding a "poor" solvent (in which it is sparingly soluble) to induce crystallization as the solution cools. The choice of solvents is critical and is determined empirically. For a compound like this compound, solvent pairs such as ethanol/water or acetic acid/water are often effective. orgsyn.org

Chromatographic Methods:

For achieving very high levels of purity or for separating closely related isomers, chromatographic techniques are indispensable.

Column Chromatography: This technique separates compounds based on their differential adsorption onto a stationary phase (e.g., silica (B1680970) gel) and their solubility in a mobile phase (eluent). For aromatic nitro compounds, a silica gel column is typically used with a non-polar to moderately polar eluent system, such as a gradient of ethyl acetate (B1210297) in hexane. stackexchange.com The polarity of the eluent is gradually increased to first elute less polar impurities, followed by the desired product.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): For analytical assessment of purity and for preparative purification of small quantities, RP-HPLC is a highly effective method. This technique uses a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of methanol (B129727) or acetonitrile (B52724) and water, often with a pH modifier like formic acid). nih.govchromforum.org

Chemical Purification via Acid-Base Extraction:

This method leverages the acidic nature of the carboxylic acid group to separate it from non-acidic impurities. The crude product is dissolved in an organic solvent and washed with an aqueous alkaline solution (e.g., sodium bicarbonate). The acidic this compound is deprotonated to form its water-soluble carboxylate salt, which partitions into the aqueous phase. Non-acidic impurities remain in the organic layer. The aqueous layer is then separated and acidified (e.g., with HCl) to re-protonate the carboxylate, causing the purified carboxylic acid to precipitate out of the solution. google.comgoogle.com

Table 2: Comparison of Advanced Purification Techniques

| Technique | Principle | Advantages | Disadvantages |

| Multi-Solvent Recrystallization | Differential solubility of the compound and impurities in a solvent pair. illinois.edu | Scalable, cost-effective, can yield highly crystalline material. | Solvent selection can be challenging; may not remove all isomeric impurities. |

| Column Chromatography | Differential adsorption on a stationary phase. stackexchange.com | Excellent for separating compounds with different polarities. | Can be time-consuming and require large volumes of solvent. |

| RP-HPLC | Partitioning between a non-polar stationary phase and a polar mobile phase. nih.gov | High resolution and sensitivity; suitable for achieving very high purity. | Limited scalability for bulk purification; expensive equipment and solvents. |

| Acid-Base Extraction | Separation based on the acidic properties of the target compound. google.com | Effective for removing non-acidic and weakly acidic impurities. | Not effective for separating impurities with similar acidity. |

Advanced Spectroscopic and Structural Elucidation of 2,4,6 Trimethyl 3,5 Dinitrobenzoic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and conformation of atoms within a molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR Spectral Assignment and Interpretation

Due to the absence of direct experimental NMR data for 2,4,6-trimethyl-3,5-dinitrobenzoic acid in the reviewed literature, the following spectral assignments are predicted based on established substituent effects and data from analogous compounds such as 2,4,6-trimethylbenzoic acid and 3,5-dinitrobenzoic acid.

Proton (¹H) NMR: The ¹H NMR spectrum is expected to be relatively simple due to the molecule's symmetry.

Carboxylic Acid Proton (-COOH): A broad singlet is anticipated in the downfield region, typically between 10-13 ppm. The exact chemical shift can be highly dependent on the solvent and concentration. In the spectrum of 3,5-dinitrobenzoic acid in DMSO-d₆, this proton appears at a very downfield shift of 13.6 ppm. chemicalbook.com

Methyl Protons (-CH₃): Two distinct signals are expected for the methyl groups. The two methyl groups at positions 2 and 6 are chemically equivalent and will produce a single resonance. The methyl group at position 4 is in a different chemical environment and will produce a separate signal. Both signals will be singlets as there are no adjacent protons to cause splitting. The electron-withdrawing nature of the two adjacent nitro groups would likely shift the resonance for the 2,6-methyl protons further downfield compared to the 4-methyl protons.

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum will reflect the carbon framework of the molecule. Due to symmetry, several carbon signals will be equivalent.

Carboxylic Carbon (-COOH): The carbonyl carbon of the carboxylic acid group is expected to resonate in the range of 165-175 ppm. For comparison, the carboxylic carbon in benzoic acid appears around 172 ppm. docbrown.info

Aromatic Carbons:

C1: The carbon atom attached to the carboxylic acid group (C1) will be deshielded and its signal is expected around 130-135 ppm.

C2 and C6: These equivalent carbons, each bonded to a methyl group and a nitro group, will be significantly influenced by these substituents. Their resonance is predicted to be in the 140-150 ppm range.

C3 and C5: These equivalent carbons are directly attached to the electron-withdrawing nitro groups, causing a significant downfield shift, likely in the range of 145-155 ppm.

C4: This carbon, situated between the two meta-nitro groups and attached to a methyl group, will also have a distinct chemical shift, anticipated in the region of 135-145 ppm.

Methyl Carbons (-CH₃): The equivalent methyl carbons at C2 and C6 will produce one signal, while the methyl carbon at C4 will produce another, both expected in the typical aliphatic region of 15-25 ppm.

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| -COOH | 10.0 - 13.0 | 165 - 175 |

| C1 | - | 130 - 135 |

| C2, C6 | - | 140 - 150 |

| C3, C5 | - | 145 - 155 |

| C4 | - | 135 - 145 |

| 2,6-CH₃ | ~2.4 - 2.6 | ~18 - 22 |

| 4-CH₃ | ~2.3 - 2.5 | ~20 - 24 |

2D-NMR Techniques (COSY, HSQC, HMBC) for Through-Bond Connectivity

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure by revealing through-bond connectivities.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this compound, no cross-peaks would be expected in a COSY spectrum as all the proton signals (from the methyl groups and the carboxylic acid) are singlets and are not coupled to each other.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded protons and carbons (¹JCH). This would be instrumental in assigning the methyl carbons. A cross-peak would be observed between the proton signal of the 2,6-methyl groups and the corresponding carbon signal, and another cross-peak between the 4-methyl proton signal and its respective carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals long-range couplings between protons and carbons over two or three bonds (²JCH and ³JCH). This is particularly powerful for connecting the different functional groups and confirming the substitution pattern on the aromatic ring. Expected correlations would include:

The protons of the 2,6-methyl groups showing correlations to C1, C2, C3, and C6.

The protons of the 4-methyl group showing correlations to C3, C4, and C5.

The carboxylic acid proton, if observable, might show a correlation to C1 and C2/C6.

Conformational Analysis via NMR Spectroscopy

The conformation of this compound is heavily influenced by steric hindrance between the bulky ortho-substituents (methyl groups) and the carboxylic acid group, as well as the nitro groups.

NMR spectroscopy can provide insights into the preferred conformation in solution. The steric crowding is expected to force the carboxylic acid group and the nitro groups to twist out of the plane of the benzene (B151609) ring. The degree of this twist can be inferred from the chemical shifts of the carbons and protons. For instance, a significant out-of-plane rotation of the carboxyl group would disrupt its conjugation with the aromatic ring, which would affect the chemical shift of the carboxylic carbon (C=O) and the ipso-carbon (C1). ucl.ac.uk

Furthermore, variable temperature NMR studies could reveal information about the rotational barriers of the methyl, nitro, and carboxyl groups. If the rotation is slow on the NMR timescale at lower temperatures, one might observe broadening or splitting of the signals for the ortho-methyl groups.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Studies

Characteristic Vibrational Mode Assignments for Nitro and Carboxyl Groups

The vibrational spectra are expected to be dominated by strong absorptions from the nitro and carboxyl functional groups.

Carboxyl Group (-COOH):

O-H Stretch: A very broad and strong band is expected in the region of 2500-3300 cm⁻¹ due to the stretching of the hydroxyl group, which is typically involved in strong hydrogen bonding, often forming dimers in the solid state. researchgate.net

C=O Stretch: A very strong and sharp absorption corresponding to the carbonyl stretch is anticipated in the range of 1680-1720 cm⁻¹. Conjugation with the aromatic ring and the electronic effects of the nitro and methyl groups will influence its exact position. In benzoic acid, this peak is observed around 1680-1700 cm⁻¹. auremn.org.br

C-O Stretch and O-H Bend: Coupled vibrations of the C-O stretch and in-plane O-H bend are expected to produce bands in the 1200-1450 cm⁻¹ region. A prominent band around 920 cm⁻¹ is often attributed to the out-of-plane O-H bend of the hydrogen-bonded dimer. researchgate.net

Nitro Group (-NO₂):

Asymmetric Stretch: A strong absorption band is expected between 1500 and 1570 cm⁻¹. In 3,5-dinitrobenzoic acid, this band is prominent. nih.gov

Symmetric Stretch: Another strong band is anticipated in the 1330-1370 cm⁻¹ range. nih.gov The presence of two nitro groups may lead to slight splitting or broadening of these bands.

Bending/Wagging/Rocking Modes: Weaker absorptions for various bending modes of the NO₂ group are expected at lower wavenumbers.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxyl (-COOH) | O-H stretch (H-bonded) | 2500 - 3300 | Strong, Broad |

| C=O stretch | 1680 - 1720 | Very Strong | |

| C-O stretch / O-H bend (in-plane) | 1200 - 1450 | Medium-Strong | |

| O-H bend (out-of-plane) | ~920 | Medium, Broad | |

| Nitro (-NO₂) | Asymmetric stretch | 1500 - 1570 | Strong |

| Symmetric stretch | 1330 - 1370 | Strong |

Analysis of Aromatic Ring Vibrations and Methyl Group Signatures

The vibrations of the benzene ring and the methyl substituents provide further structural information.

Aromatic Ring Vibrations:

C-H Stretch: Since there are no C-H bonds directly on the aromatic ring, the characteristic aromatic C-H stretching vibrations typically seen above 3000 cm⁻¹ will be absent. chemicalbook.com

C=C Stretch: The in-ring carbon-carbon stretching vibrations are expected to appear as a series of bands in the 1400-1620 cm⁻¹ region. Substituted benzenes typically show bands around 1600, 1580, 1500, and 1450 cm⁻¹. chemicalbook.com The high degree of substitution and the strong electronic effects of the substituents will likely make these bands complex.

Methyl Group Signatures:

C-H Stretch: Asymmetric and symmetric C-H stretching vibrations of the methyl groups are expected in the 2850-3000 cm⁻¹ range. chemicalbook.com

C-H Bend: Asymmetric and symmetric C-H bending (scissoring) modes will likely appear around 1450-1470 cm⁻¹ and 1370-1380 cm⁻¹ respectively. chemicalbook.com The symmetric bending mode is often a sharp and characteristic band.

| Structural Unit | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic Ring | C=C ring stretch | 1400 - 1620 | Medium to Weak |

| Ring bending/deformation | Below 1000 | Medium to Weak | |

| Methyl (-CH₃) | Asymmetric/Symmetric C-H stretch | 2850 - 3000 | Medium |

| Asymmetric C-H bend | ~1460 | Medium | |

| Symmetric C-H bend ("umbrella") | ~1375 | Medium, Sharp |

Advanced Mass Spectrometry (MS) for Molecular Fragmentation Pathway Analysis

Advanced mass spectrometry techniques are indispensable for determining the molecular weight and elucidating the structure of organic compounds. Through ionization and subsequent analysis of fragment ions, a detailed picture of the molecule's connectivity can be constructed.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides the precise molecular weight of a compound, allowing for the determination of its elemental composition. For this compound (C₁₀H₁₀N₂O₆), the theoretical exact mass can be calculated. An experimental HRMS analysis would aim to measure this value with high accuracy, typically to within a few parts per million (ppm), which would serve to confirm the elemental formula.

Table 1: Theoretical Exact Mass of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₀N₂O₆ |

| Monoisotopic Mass | 270.0542 u |

Note: This table represents a theoretical calculation, as experimental HRMS data for this specific compound is not available in the searched literature.

Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Mechanisms

Tandem mass spectrometry (MS/MS) would be employed to investigate the fragmentation pathways of this compound. In an MS/MS experiment, the protonated or deprotonated molecular ion is isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed. This process provides valuable information about the molecule's structure by revealing its weakest bonds and most stable fragment ions.

A plausible fragmentation pathway for this compound could involve the initial loss of the carboxylic acid group (–COOH) or a nitro group (–NO₂). Subsequent fragmentations might include the cleavage of methyl groups. A detailed analysis of the MS/MS spectrum would allow for the proposal of a complete fragmentation mechanism, further confirming the compound's identity and structure. However, specific experimental MS/MS data for this compound is not currently documented in the public domain.

X-ray Crystallography for Solid-State Molecular Structure and Intermolecular Interactions

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method would provide definitive information on the molecular conformation, bond lengths, bond angles, and intermolecular interactions of this compound.

Determination of Unit Cell Parameters and Space Group

A single-crystal X-ray diffraction experiment would begin with the determination of the unit cell parameters (a, b, c, α, β, γ) and the crystal system. The systematic absences in the diffraction pattern would then allow for the determination of the space group, which describes the symmetry elements present in the crystal lattice. This fundamental crystallographic data is the foundation for solving the crystal structure. As no published crystal structure for this compound exists, these parameters remain undetermined.

Analysis of Molecular Conformation and Torsion Angles

Table 2: Key Torsion Angles for Structural Analysis of this compound

| Torsion Angle | Atoms Involved | Significance |

|---|---|---|

| Carboxylic Acid Orientation | C(2)-C(1)-C(7)-O(1) | Describes the rotation of the carboxylic acid group relative to the aromatic ring. |

| Nitro Group Orientation (1) | C(2)-C(3)-N(1)-O(3) | Defines the tilt of the nitro group at position 3. |

| Nitro Group Orientation (2) | C(4)-C(5)-N(2)-O(5) | Defines the tilt of the nitro group at position 5. |

Note: This table indicates the torsion angles that would be of primary interest in a crystallographic study. The actual values are unknown as no experimental data is available.

Investigation of Hydrogen Bonding and Crystal Packing Motifs

The analysis of the crystal structure would extend to the investigation of intermolecular interactions, which govern how the molecules pack in the crystal lattice. Hydrogen bonding is a particularly important directional interaction. In the case of this compound, the carboxylic acid group can act as a hydrogen bond donor (from the hydroxyl group) and a hydrogen bond acceptor (at the carbonyl oxygen).

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophoric Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal analytical technique for probing the electronic transitions within a molecule and providing insights into its chromophoric system. The absorption of UV or visible light by this compound induces the promotion of electrons from lower energy molecular orbitals to higher energy ones. The specific wavelengths at which absorption occurs, and the intensity of these absorptions, are directly related to the molecule's electronic structure, which is significantly influenced by its constituent functional groups and their spatial arrangement.

The UV-Vis spectrum of this compound is primarily dictated by the electronic transitions associated with the substituted benzene ring. The benzene chromophore itself exhibits characteristic absorption bands, which are substantially modified by the presence of the carboxyl, nitro, and methyl substituents. These modifications arise from both electronic and steric effects.

Analysis of Electronic Transitions:

The electronic spectrum of this compound is expected to be a composite of transitions originating from the benzene ring, perturbed by the attached functional groups. The principal electronic transitions are typically π → π* and n → π* transitions.

π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The highly conjugated system of the benzene ring, extended by the carboxyl and nitro groups, gives rise to intense π → π* absorption bands. The two nitro groups, being strong electron-withdrawing groups, and the carboxyl group, also an electron-withdrawing group, are expected to cause a bathochromic shift (a shift to longer wavelengths) of the primary π → π* transitions of the benzene ring. This is due to the delocalization of π electrons over the entire aromatic system, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

n → π Transitions:* These transitions involve the excitation of a non-bonding electron (from the oxygen atoms of the nitro and carboxyl groups) to a π* antibonding orbital. These transitions are typically of lower intensity compared to π → π* transitions.

Chromophoric Analysis and Steric Effects:

The chromophore in this compound is the entire substituted aromatic ring system. The interplay of the substituents determines the precise location and intensity of the absorption maxima (λmax).

A critical aspect influencing the UV-Vis spectrum of this molecule is the significant steric hindrance imposed by the three methyl groups at the 2, 4, and 6 positions. This steric crowding forces the nitro groups and the carboxyl group out of the plane of the benzene ring. This loss of planarity has a profound effect on the electronic delocalization.

Research on sterically hindered benzoic acids, such as 2,4,6-trimethylbenzoic acid, has shown that the steric inhibition of resonance leads to a hypsochromic shift (a shift to shorter wavelengths) and a decrease in the intensity of the main absorption bands compared to their planar counterparts. acs.org This is because the twisting of the carboxyl group out of the plane of the ring reduces the overlap between its π orbitals and the π system of the benzene ring.

Similarly, the nitro groups in this compound are also subject to this steric hindrance from the adjacent methyl groups. This would likely lead to a reduction in their resonance interaction with the aromatic ring, which could counteract the expected bathochromic shift to some extent.

Expected UV-Vis Absorption Data:

The following table provides a hypothetical representation of the expected UV-Vis absorption maxima for this compound in a non-polar solvent, based on the principles discussed above. It is important to note that these are estimated values and actual experimental data may vary.

| Predicted λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Assigned Electronic Transition | Contributing Chromophores |

|---|---|---|---|

| ~220-240 | High | π → π | Benzene ring, Carboxyl group, Nitro groups |

| ~270-290 | Moderate | π → π | Benzene ring (secondary band) |

| ~330-350 | Low | n → π* | Nitro groups, Carboxyl group |

The primary, high-intensity absorption band is anticipated in the shorter wavelength UV region, corresponding to the main π → π* transition of the highly substituted aromatic ring. A secondary, less intense π → π* band, characteristic of substituted benzenes, is also expected at a longer wavelength. The weak n → π* transitions from the nitro and carboxyl groups would likely appear as a shoulder or a low-intensity band at the longest wavelength. The exact positions and intensities of these bands would be sensitive to the solvent polarity.

Chemical Reactivity and Reaction Mechanisms of 2,4,6 Trimethyl 3,5 Dinitrobenzoic Acid

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group (-COOH) is central to the molecule's acidic character and serves as a site for several important transformations. However, its reactivity is significantly modulated by the presence of two ortho-methyl groups, which impose considerable steric hindrance around the carboxyl carbon.

Esterification of 2,4,6-trimethyl-3,5-dinitrobenzoic acid is a challenging process due to the pronounced steric hindrance exerted by the two ortho-methyl groups. This steric shield makes the approach of an alcohol molecule to the carboxylic acid group difficult, thus slowing down the reaction rate significantly compared to unhindered benzoic acids. Acid-catalyzed esterification, a common method, proceeds via the Fischer-Speier mechanism. This involves protonation of the carbonyl oxygen of the carboxylic acid, followed by nucleophilic attack by the alcohol. For sterically hindered acids like 2,4,6-trimethylbenzoic acid, a close analogue, the rate of esterification is notably slow. rsc.org

To overcome this steric barrier, specific catalytic systems and reaction conditions are necessary. While traditional catalysts like sulfuric acid can be used, they often require harsh conditions (high temperatures and long reaction times). rug.nl Research on the esterification of the parent compound, 2,4,6-trimethylbenzoic acid (mesitoic acid), has shown that microwave irradiation can significantly enhance the reaction rate with alcohols like 2-propanol. acs.org This suggests a potential "microwave effect" that is not purely thermal, possibly by facilitating the orientation of the reactants for successful collision.

Alternative catalysts that are effective for sterically hindered esterifications include strong acid catalysts like p-toluenesulfonic acid. dnu.dp.uasemanticscholar.org Lewis acids have also been explored as catalysts for esterification reactions. rug.nl The choice of alcohol also plays a role; less bulky primary alcohols will react more readily than secondary or tertiary alcohols.

Table 1: Factors Affecting the Esterification of Sterically Hindered Benzoic Acids

| Factor | Influence on Reaction Rate | Rationale |

|---|---|---|

| Steric Hindrance | Decreases rate significantly | Ortho substituents block nucleophilic attack by the alcohol. |

| Catalyst | Strong Brønsted or Lewis acids are required | Protonates the carbonyl group, making it a better electrophile. |

| Temperature | Higher temperatures increase the rate | Provides sufficient energy to overcome the activation barrier. |

| Microwave Irradiation | Can accelerate the reaction | May enhance molecular collisions and overcome steric barriers. acs.org |

| Alcohol Structure | Primary > Secondary > Tertiary | Less steric bulk on the alcohol facilitates easier approach to the carboxylic acid. |

Amidation: The direct conversion of this compound to its corresponding amide by reaction with an amine is also hampered by steric hindrance. The reaction typically requires activation of the carboxylic acid to a more reactive intermediate. Common activating agents include thionyl chloride (SOCl₂) or oxalyl chloride to form the acyl chloride, which then readily reacts with an amine. Another approach involves the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC), which facilitates amide bond formation under milder conditions.

Anhydride (B1165640) Formation: The formation of a symmetric anhydride from this compound can be achieved, though again, the steric hindrance is a key factor. A known method for the synthesis of the closely related 2,4,6-trimethylbenzoic anhydride involves the reaction of 2,4,6-trimethylbenzoic acid in the presence of a base and a coupling agent. nih.govresearchgate.netnih.gov For instance, it has been formed as a product from the reaction of 2,4,6-trimethylbenzoic acid with N,N-diisopropylethylamine and 1,3-dichloro-1,3-bis(dimethylamino)propenium hydrogen dichloride. nih.govnih.gov Anhydrides are valuable as acylating agents in their own right. nih.gov

Decarboxylation, the removal of the carboxyl group as carbon dioxide (CO₂), is a potential reaction for aromatic carboxylic acids under certain conditions, typically heating. The stability of the resulting carbanion or carbocation intermediate is a crucial factor in determining the ease of decarboxylation.

For nitro-substituted benzoic acids, the reaction mechanism can be influenced by the position of the nitro groups and the solvent. oup.comoup.com The strong electron-withdrawing nature of the two nitro groups in this compound would destabilize a positive charge on the aromatic ring, making a mechanism involving an aryl cation (SE1) less favorable. However, these groups could potentially stabilize a negative charge (an aryl carbanion intermediate). nist.gov

Studies on the thermal decarboxylation of simple nitrobenzoic acids in solvents like glycerol (B35011) have shown that the mechanism can be complex. oup.comoup.com For many substituted aromatic acids, decarboxylation is facilitated by catalysts, particularly copper salts, and often requires high temperatures. nih.govacs.orgorganic-chemistry.orgnih.gov The presence of ortho-substituents can also influence the rate of decarboxylation. nih.gov Given the electron-deficient nature of the ring in this compound, its decarboxylation would likely require forcing conditions, and the mechanism might proceed through a pathway that avoids the formation of a highly unstable aryl cation.

Reactivity of the Nitro Groups

The two nitro groups (-NO₂) are powerful electron-withdrawing groups that strongly deactivate the benzene (B151609) ring towards electrophilic attack. Their primary reactivity involves reduction to other nitrogen-containing functional groups.

The reduction of aromatic nitro groups is a well-established and important transformation. Depending on the reducing agent and reaction conditions, the nitro groups of this compound can be reduced to amino (-NH₂) or hydroxylamine (B1172632) (-NHOH) groups.

Reduction to Amino Derivatives: The complete reduction of both nitro groups to form 2,4,6-trimethyl-3,5-diaminobenzoic acid can be achieved using a variety of reducing systems. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum (Pt) with a hydrogen source (H₂ gas) is a common and effective method. researchgate.net Other reagents include metals in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl). researchgate.net Sodium dithionite (B78146) (Na₂S₂O₄) is another reagent capable of reducing aromatic nitro groups. researchgate.net

Given the presence of two nitro groups, selective reduction of one group to yield 2,4,6-trimethyl-3-amino-5-nitrobenzoic acid is a potential outcome. Selective reduction in polynitro compounds is often achieved using specific reagents like sodium sulfide (B99878) (Na₂S) or ammonium (B1175870) sulfide ((NH₄)₂S), a process known as the Zinin reduction. stackexchange.com The regioselectivity of such a reduction would be influenced by steric factors; the least sterically hindered nitro group is often preferentially reduced. stackexchange.com

Table 2: Common Reagents for the Reduction of Aromatic Nitro Groups

| Reagent/System | Product | Notes |

|---|---|---|

| H₂ / Pd/C or Pt | Amino (-NH₂) | Common for complete reduction of multiple nitro groups. researchgate.net |

| Sn/HCl or Fe/HCl | Amino (-NH₂) | Classic method for nitro group reduction. researchgate.net |

| Sodium Dithionite (Na₂S₂O₄) | Amino (-NH₂) | A useful alternative to catalytic hydrogenation. researchgate.net |

| Sodium Sulfide (Na₂S) | Amino (-NH₂) | Can sometimes achieve selective reduction of one nitro group. stackexchange.com |

| Zinc (Zn) / NH₄Cl | Hydroxylamine (-NHOH) | Milder conditions can stop the reduction at the hydroxylamine stage. wikipedia.org |

Reduction to Hydroxylamine Derivatives: Partial reduction of the nitro groups to hydroxylamines is also possible under milder conditions. Reagents such as zinc dust in the presence of ammonium chloride can convert nitroarenes to N-arylhydroxylamines. wikipedia.org The reduction of nitro groups proceeds stepwise through nitroso (-NO) and hydroxylamine (-NHOH) intermediates before forming the amine (-NH₂). google.com By carefully controlling the reaction conditions (e.g., temperature, reagent stoichiometry), it is possible to isolate the hydroxylamine derivative.

Electrophilic Substitution: The aromatic ring of this compound is extremely deactivated towards electrophilic aromatic substitution. The carboxylic acid and the two nitro groups are strong electron-withdrawing groups, which pull electron density out of the benzene ring, making it highly resistant to attack by electrophiles. libretexts.orgmsu.edumsu.edu The presence of three such deactivating groups renders reactions like nitration, halogenation, sulfonation, and Friedel-Crafts reactions practically impossible under standard conditions.

Nucleophilic Substitution: While the ring is deactivated to electrophiles, the strong electron-withdrawing nitro groups make it susceptible to nucleophilic aromatic substitution (SNAr), provided there is a suitable leaving group at a position activated by the nitro groups (ortho or para). wikipedia.orglibretexts.org In this compound, the substituents are methyl, nitro, and carboxyl groups, none of which are good leaving groups like halides.

Therefore, direct nucleophilic substitution at the nitro-substituted positions (C3 and C5) is not a feasible reaction pathway. For an SNAr reaction to occur, a nucleophile would need to displace one of the nitro groups. The nitrite (B80452) ion (NO₂⁻) can act as a leaving group, but this typically requires very harsh conditions and a potent nucleophile. The reaction proceeds through a resonance-stabilized negative intermediate called a Meisenheimer complex. wikipedia.org The stability of this complex is enhanced by the presence of multiple electron-withdrawing groups. However, the lack of a conventional leaving group on the ring of this compound makes this type of reactivity highly unlikely.

Reactivity of the Methyl Groups on the Aromatic Ring

The three methyl groups of this compound are situated at benzylic positions, which imparts unique reactivity to their C-H bonds. The benzene ring, despite being electron-deficient due to the presence of two nitro groups and a carboxylic acid function, can stabilize reactive intermediates formed at these benzylic sites.

Side-Chain Oxidation Reactions

Alkyl groups attached to an aromatic ring are susceptible to oxidation, provided they possess at least one benzylic hydrogen. pressbooks.pubjove.comlibretexts.orglibretexts.orgyoutube.com This process, known as side-chain oxidation, typically employs strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄). jove.comyoutube.com In the case of this compound, each of the three methyl groups has benzylic hydrogens, making them reactive towards oxidation.

Vigorous oxidation of all three methyl groups would lead to the formation of 3,5-dinitro-1,2,4,6-benzenetetracarboxylic acid. The reaction proceeds irrespective of the alkyl chain length, converting each alkyl group into a carboxylic acid group. pressbooks.pubjove.com The nitro and existing carboxyl groups on the benzene ring remain unaffected by these oxidizing conditions. jove.com

The mechanism of side-chain oxidation is understood to be complex, but it is widely accepted that it initiates with the homolytic cleavage of a benzylic C-H bond, forming a resonance-stabilized benzylic radical. pressbooks.pubmasterorganicchemistry.comlibretexts.org This intermediate is then further oxidized to the carboxylic acid. The requirement for a benzylic hydrogen is absolute; for instance, a tert-butyl group, which lacks a benzylic hydrogen, is inert to these oxidation conditions. pressbooks.publibretexts.org

| Reactant | Oxidizing Agent | Conditions | Major Product |

|---|---|---|---|

| This compound | KMnO₄ / H₂O | Heat | 3,5-Dinitro-1,2,4,6-benzenetetracarboxylic acid |

Radical Reactions Involving Methyl Groups

The benzylic C-H bonds of the methyl groups are significantly weaker than typical alkane C-H bonds, a fact that predisposes them to radical reactions. libretexts.orgmasterorganicchemistry.com This reduced bond dissociation energy (BDE) is a direct consequence of the stability of the benzylic radical formed upon hydrogen abstraction. The unpaired electron in the benzylic radical can be delocalized into the π-system of the aromatic ring through resonance, which accounts for its enhanced stability. pressbooks.publibretexts.orgkhanacademy.org

A classic example of a radical reaction at the benzylic position is free-radical bromination using N-bromosuccinimide (NBS) in the presence of light or a radical initiator like benzoyl peroxide. pressbooks.publibretexts.orgyoutube.commasterorganicchemistry.com This reaction proceeds via a chain mechanism involving initiation, propagation, and termination steps. chemguide.co.uk In the propagation phase, a bromine radical abstracts a benzylic hydrogen to form the stable benzylic radical, which then reacts with a molecule of Br₂ (present in low concentration) to yield the brominated product and a new bromine radical. pressbooks.pubmasterorganicchemistry.com

For this compound, treatment with NBS would be expected to produce 2-(bromomethyl)-4,6-dimethyl-3,5-dinitrobenzoic acid. Further reaction could lead to di- and tri-bromination on the same methyl group or bromination of the other methyl groups.

| Type of C-H Bond | Bond Dissociation Energy (kcal/mol) |

|---|---|

| Primary (1°) Alkane | ~100 |

| Secondary (2°) Alkane | ~96 |

| Tertiary (3°) Alkane | ~93 |

| Benzylic | ~90 |

Kinetic and Thermodynamic Studies of Key Reactions

Specific kinetic and thermodynamic data for reactions involving this compound are not extensively documented in readily available literature. However, the principles governing these aspects can be inferred from studies on related compounds, such as substituted toluenes. researchgate.netrsc.org

Kinetics: The rate of side-chain reactions is influenced by the electronic nature of the substituents on the aromatic ring. The initial step in both oxidation and radical halogenation is the cleavage of a benzylic C-H bond. The stability of the resulting benzylic radical intermediate is paramount. In this compound, the presence of three electron-donating methyl groups would tend to stabilize a positive charge buildup in the transition state. Conversely, the two strongly electron-withdrawing nitro groups and the carboxylic acid group destabilize radical and cationic intermediates. This electronic push-pull effect makes predicting the precise kinetic behavior complex without experimental data. However, the inherent weakness of the benzylic C-H bond generally ensures that these reactions proceed under appropriate conditions.

| Reaction | Kinetic Factors | Thermodynamic Profile |

|---|---|---|

| Side-Chain Oxidation | Rate dependent on oxidizing agent strength and benzylic C-H bond cleavage. Influenced by electronic effects of ring substituents. | Highly favorable (exergonic). |

| Radical Bromination | Rate dependent on radical initiator and concentration of radicals. Benzylic radical stability is key to the rate of propagation. | Generally favorable (exothermic). |

Theoretical and Computational Chemistry of 2,4,6 Trimethyl 3,5 Dinitrobenzoic Acid

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental in predicting the intrinsic properties of a molecule. These computational methods provide insights into molecular geometry, stability, and electronic characteristics without the need for empirical data.

Density Functional Theory (DFT) Studies on Molecular Orbitals and Energy Levels

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. It is often employed to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. A large HOMO-LUMO gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. icm.edu.pl

For analogous molecules like 3,5-dinitrobenzoic acid (DNBA), DFT calculations have been performed to analyze these properties. nih.govresearchgate.net Such studies reveal that the distribution of HOMO and LUMO orbitals is key to understanding intramolecular charge transfer. researchgate.net The HOMO energy correlates with the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. researchgate.net For 2,4,6-trimethyl-3,5-dinitrobenzoic acid, the electron-withdrawing nitro groups and electron-donating methyl groups would significantly influence the energies and spatial distribution of these frontier orbitals.

Table 1: Illustrative Frontier Orbital Energies (DFT) (Note: Data below is hypothetical for this compound, based on typical values for similar nitroaromatic compounds.)

| Parameter | Energy (eV) |

| HOMO Energy | -8.5 |

| LUMO Energy | -3.2 |

| HOMO-LUMO Gap | 5.3 |

Ab Initio Methods for Ground State Geometries and Energetics

Ab initio methods are quantum chemistry calculations that rely on first principles without the inclusion of experimental data. Methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) are used to predict the ground state geometries and total energies of molecules. researchgate.net These calculations involve optimizing the molecular structure to find the lowest energy conformation, providing precise data on bond lengths, bond angles, and dihedral angles.

For related compounds such as 2,4,6-trinitrotoluene (B92697) (TNT), ab initio calculations have successfully determined optimized geometries that are in good agreement with experimental X-ray diffraction data. researchgate.net A similar approach for this compound would likely show significant steric hindrance between the bulky methyl, nitro, and carboxylic acid groups, potentially leading to non-planar arrangements of these substituents relative to the benzene (B151609) ring. For instance, studies on 2,4-dinitrobenzoic acid have explored the most energetically favorable conformations, noting that ortho-position substituents cause deviations from a planar arrangement. mdpi.com

Table 2: Predicted Ground State Geometrical Parameters (Ab Initio/DFT) (Note: This table presents typical bond lengths and angles for nitroaromatic acids as illustrative examples.)

| Parameter | Predicted Value |

| C-NO₂ Bond Length | 1.48 Å |

| C-CH₃ Bond Length | 1.51 Å |

| C-COOH Bond Length | 1.49 Å |

| O-N-O Bond Angle | ~125° |

| C-C-C (ring) Bond Angle | ~120° |

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry is an invaluable tool for predicting and interpreting spectroscopic data. DFT methods, in particular, are widely used to calculate NMR chemical shifts and vibrational frequencies with reasonable accuracy. nih.govscirp.org

For predicting ¹H and ¹³C NMR chemical shifts, DFT techniques can achieve results that are reasonably close to experimental values, with root mean square errors often falling within 0.2–0.4 ppm for ¹H shifts. nih.gov The process involves calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry.

Vibrational frequency analysis is another area where DFT calculations excel. The computed harmonic frequencies are typically scaled by an empirical factor to correct for anharmonicity and other systematic errors, leading to excellent agreement with experimental FT-IR and Raman spectra. scirp.orgnih.gov This analysis allows for the assignment of specific vibrational modes (stretching, bending, wagging) to observed spectral bands. nih.gov Studies on molecules like 3,5-dinitrobenzoic acid and 4-methyl-3-nitrobenzoic acid have demonstrated the successful application of DFT for vibrational analysis. nih.govscirp.org

Table 3: Example of Calculated vs. Experimental Vibrational Frequencies for a Nitroaromatic Acid (Note: Data adapted from a study on a similar compound to illustrate the methodology.)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

| 1 | 3085 | 3090 | Aromatic C-H Stretch |

| 2 | 1710 | 1705 | C=O Stretch (Carboxyl) |

| 3 | 1545 | 1550 | Asymmetric NO₂ Stretch |

| 4 | 1350 | 1355 | Symmetric NO₂ Stretch |

| 5 | 840 | 845 | C-N Stretch |

Molecular Dynamics Simulations for Conformational Analysis in Solution and Solid States

While quantum chemical calculations typically model a single molecule in a vacuum, Molecular Dynamics (MD) simulations are used to study the behavior of molecules in condensed phases (solution or solid state) over time. MD simulations can reveal the preferred conformations of a molecule and the dynamics of its structural changes by solving Newton's equations of motion for a system of atoms.

For this compound, MD simulations would be particularly useful for understanding the rotational freedom of the methyl and carboxylic acid groups, especially in different solvent environments. The simulations could predict how intermolecular interactions, such as hydrogen bonding with solvent molecules or crystal packing forces in the solid state, affect the molecule's conformation. rsc.org Although specific MD studies on this compound are not available, the methodology is standard for analyzing the conformational preferences of flexible molecules in complex environments.

Reaction Pathway Analysis and Transition State Modeling

Computational chemistry can be used to model chemical reactions, map out reaction pathways, and characterize the high-energy transition states that connect reactants to products. unlv.edu This is often achieved using DFT or ab initio methods to locate the transition state structure on the potential energy surface and calculate the activation energy of the reaction.

Potential reactions for this compound that could be studied computationally include decarboxylation or reactions involving the nitro groups. For example, a study on the cycloaddition reaction of a different but structurally complex molecule, 2,4,6-trimethyl-3,5-dichlorobenzonitrile N-oxide, utilized DFT to investigate the energetics and reaction mechanism. researchgate.net Such an analysis for the target acid would involve identifying the transition state for a given reaction, calculating the energy barrier, and analyzing the electronic changes that occur along the reaction coordinate.

Charge Distribution and Electrostatic Potential Surface Analysis

The distribution of electrons within a molecule governs its electrostatic properties and is crucial for understanding its reactivity and intermolecular interactions. The molecular electrostatic potential (MEP) surface is a visual representation of the charge distribution, mapping regions of positive and negative potential onto the electron density surface.

MEP analysis is a key component of computational studies on energetic materials like dinitro- and trinitro-aromatics. icm.edu.plpleiades.online Regions of negative electrostatic potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and indicate sites for nucleophilic attack. researchgate.net

For this compound, the MEP surface would be expected to show strong negative potentials around the oxygen atoms of the nitro and carboxylic acid groups, identifying these as the primary sites for hydrogen bonding and electrophilic interaction. pleiades.online The aromatic protons and potentially the methyl group hydrogens would exhibit positive potential. Mulliken population analysis or Natural Bond Orbital (NBO) analysis can provide quantitative values for the partial charges on each atom, further detailing the charge distribution. nih.gov

Investigation of Non-Linear Optical (NLO) Properties

A comprehensive review of available scientific literature and computational chemistry databases reveals a notable absence of specific research focused on the non-linear optical (NLO) properties of this compound. While extensive theoretical and experimental studies have been conducted on the NLO characteristics of the related compound, 3,5-dinitrobenzoic acid, and its various derivatives and co-crystals, specific data, including detailed research findings and data tables for this compound, are not present in the reviewed materials.

Theoretical investigations into the NLO properties of organic molecules often employ quantum chemical calculations, such as Density Functional Theory (DFT), to determine key parameters like polarizability and hyperpolarizability. These computational studies are crucial for predicting the potential of a compound for applications in optoelectronics and photonics. However, no such computational analyses specifically targeting this compound have been identified in the public domain.

Similarly, experimental characterization of NLO properties, which would involve techniques to measure phenomena like second-harmonic generation (SHG), is not documented for this particular compound. Research in the field has largely concentrated on the parent molecule, 3,5-dinitrobenzoic acid, exploring how its NLO response is influenced by the formation of salts, co-crystals, and the introduction of different functional groups. africaresearchconnects.comresearchgate.netsemnan.ac.ir The addition of three methyl groups to the benzene ring, as in the case of this compound, would theoretically alter the electronic and steric properties of the molecule, thereby influencing its NLO response. However, without specific computational or experimental data, any discussion on the NLO properties of this specific compound would be purely speculative and fall outside the scope of this fact-based article.

Therefore, due to the lack of dedicated research, no data tables or detailed findings on the non-linear optical properties of this compound can be presented.

Synthesis and Structure Reactivity Relationships of Derivatives and Analogues of 2,4,6 Trimethyl 3,5 Dinitrobenzoic Acid

Derivatives with Modified Carboxylic Acid Functionality (e.g., Esters, Amides, Acid Chlorides)

The carboxylic acid group is a primary site for derivatization, enabling the synthesis of esters, amides, and acid chlorides. These transformations alter the molecule's reactivity, solubility, and intermolecular bonding capabilities.

Acid Chlorides: The conversion of a carboxylic acid to its corresponding acid chloride is a key step, as the acid chloride is a highly reactive intermediate for synthesizing other derivatives like esters and amides. libretexts.org A common method for this transformation involves reacting the carboxylic acid with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). prepchem.comhansshodhsudha.com For instance, the synthesis of 2,4-dichloro-3,5-dinitrobenzoyl chloride is achieved by heating the parent acid with phosphorus pentachloride. prepchem.com This process converts the hydroxyl group of the carboxylic acid into a good leaving group, facilitating nucleophilic acyl substitution. youtube.com

Esters: Esters of 2,4,6-trimethyl-3,5-dinitrobenzoic acid can be synthesized through several methods. The most direct route is Fischer esterification, which involves reacting the carboxylic acid with an alcohol under acidic conditions, though this can be slow for sterically hindered acids. jocpr.com A more efficient method involves first converting the acid to the more reactive acid chloride, which then readily reacts with an alcohol, often in the presence of a base like pyridine (B92270) to neutralize the HCl byproduct. libretexts.org Another modern approach uses coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) to facilitate ester formation from the carboxylic acid and alcohol directly. jocpr.com The choice of method depends on the substrate's sensitivity and the desired yield. For example, microwave-assisted synthesis has been reported as a greener method for directly treating 3,5-dinitrobenzoic acid with an alcohol in the presence of sulfuric acid to form the corresponding ester. hansshodhsudha.com

Amides: Amide synthesis typically proceeds from activated carboxylic acid derivatives. researchgate.net The highly reactive acid chloride of this compound can be treated with primary or secondary amines to form the corresponding amides in good yields. organic-chemistry.org Alternatively, coupling reagents that generate activated intermediates in situ are widely used. nih.gov These methods avoid the need to isolate the often-sensitive acid chloride. The formation of the amide bond is a fundamental reaction in medicinal chemistry, and studies on related structures, such as N-alkylphenyl-3,5-dinitrobenzamide analogues, have been conducted to explore their biological potential. researchgate.net

| Derivative Type | Common Synthesis Reagents | Key Reactivity Feature |

|---|---|---|

| Acid Chloride | Thionyl chloride (SOCl₂), Phosphorus pentachloride (PCl₅) | Highly reactive acylating agent, precursor to esters and amides. libretexts.org |

| Ester | Alcohol + Acid catalyst (Fischer); Alcohol + Acid chloride; Alcohol + DCC jocpr.com | Less acidic than the parent acid; used to protect the carboxyl group. |

| Amide | Amine + Acid chloride; Amine + Coupling reagents (e.g., EDC, HOBt) sciepub.com | Forms strong hydrogen bonds; a key linkage in many biologically active molecules. nih.gov |

Derivatives with Reduced Nitro Groups (e.g., Amino-trimethyl-nitrobenzoic acids)

A variety of reagents can be employed for the reduction of aromatic nitro compounds. wikipedia.org The choice of reducing agent and reaction conditions can allow for selective reduction of one nitro group or the complete reduction of both.

Selective Reduction: Reagents like sodium sulfide (B99878) (Na₂S) or tin(II) chloride (SnCl₂) under controlled conditions can sometimes selectively reduce one nitro group in a dinitro compound, yielding an amino-nitro derivative (e.g., 3-amino-5-nitro-2,4,6-trimethylbenzoic acid). commonorganicchemistry.com

Complete Reduction: Stronger reducing conditions, such as catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel with H₂ gas, or metals in acidic media (e.g., Fe or Zn in HCl/acetic acid), typically lead to the reduction of both nitro groups to form the corresponding diamino derivative (3,5-diamino-2,4,6-trimethylbenzoic acid). wikipedia.orgcommonorganicchemistry.com

The resulting amino-substituted benzoic acids are amphoteric molecules, possessing both a basic amino group and an acidic carboxylic acid group. These derivatives are valuable intermediates for further synthesis, for example, in the production of dyes or pharmacologically active compounds. nbinno.com The presence of the amino group provides a site for further modifications, such as acylation or diazotization reactions.

| Product | Typical Reducing System | Key Property Change |

|---|---|---|

| Mono-amino-nitro derivative | Tin(II) chloride (SnCl₂), Sodium sulfide (Na₂S) commonorganicchemistry.com | Introduction of an electron-donating group; increased basicity. |

| Di-amino derivative | Catalytic Hydrogenation (H₂/Pd-C), Iron (Fe) in acid commonorganicchemistry.com | Significant increase in basicity; ring is activated towards electrophilic substitution. |

Analogues with Altered Alkyl Substitution Patterns on the Aromatic Ring

Investigating analogues of this compound with different alkyl substitution patterns provides insight into the steric and electronic effects of these groups on the molecule's properties. Variations can include changing the identity of the alkyl groups (e.g., ethyl, isopropyl) or altering their positions on the ring.

For example, 2-methyl-3,5-dinitrobenzoic acid is an analogue where two methyl groups have been removed. nih.gov The synthesis of this compound involves the direct nitration of o-toluic acid using a mixture of nitric acid and sulfuric acid. nih.gov Comparing the properties of this analogue to the trimethylated version reveals the significant steric hindrance imposed by the two methyl groups flanking the carboxylic acid in this compound. This steric bulk can influence the rate of esterification and other reactions at the carboxyl group.

The synthesis of these analogues generally starts with an appropriately substituted benzoic acid or toluene (B28343) derivative, followed by a nitration step. The directing effects of the existing alkyl and carboxyl groups, as well as the reaction conditions (temperature, nitrating agent), determine the final substitution pattern of the nitro groups.

Formation of Co-crystals and Adducts for Modulation of Supramolecular Assembly

Co-crystals are multi-component crystals held together by non-covalent interactions, most commonly hydrogen bonds. This compound possesses strong hydrogen bond donors (the carboxylic acid -OH) and acceptors (the carboxylic acid C=O and the nitro groups), making it an excellent candidate for forming co-crystals.

Studies on the closely related 3,5-dinitrobenzoic acid have shown its ability to form co-crystals with a wide variety of molecules, including antipsychotic agents and acetamide. nih.govnih.gov In these structures, the carboxylic acid group typically forms robust hydrogen bonds. A common motif is the formation of a carboxylic acid dimer or a heterodimer with another complementary functional group, such as an amide. nih.gov The nitro groups also participate in weaker C-H···O hydrogen bonds, helping to stabilize the crystal lattice.

By forming co-crystals, it is possible to modulate the physical properties of the parent compound, such as solubility, melting point, and stability. The steric bulk of the three methyl groups in this compound would be expected to influence the packing arrangements in its co-crystals compared to those of 3,5-dinitrobenzoic acid, potentially leading to the formation of channels or cavities within the crystal structure that can accommodate solvent molecules or other guests. nih.gov

Systematic Studies on Structure-Reactivity and Structure-Property Relationships within the Derivative Series

Systematic studies across a series of derivatives and analogues of this compound allow for the establishment of clear structure-reactivity and structure-property relationships.

Electronic Effects: The reduction of the electron-withdrawing nitro groups to electron-donating amino groups (Section 6.2) provides the most dramatic electronic perturbation. This conversion increases the electron density of the aromatic ring, making it more susceptible to electrophilic substitution, and increases the basicity of the molecule. The pKa of the carboxylic acid is also expected to increase as the electron-withdrawing influence of the nitro groups is removed.

Steric Effects: Modification of the alkyl substitution pattern (Section 6.3) allows for the study of steric effects. The presence of two methyl groups ortho to the carboxylic acid in the parent compound creates significant steric hindrance, which can decrease the rate of reactions involving the carboxyl group, such as esterification, compared to less substituted analogues like 3,5-dinitrobenzoic acid.

Intermolecular Interactions: Derivatization of the carboxylic acid (Section 6.1) fundamentally changes the hydrogen bonding capabilities of the molecule. Converting the acid to an ester removes the strong hydrogen bond donor, while conversion to a secondary amide introduces a new N-H donor. These changes directly impact the supramolecular assembly and the types of co-crystals that can be formed (Section 6.4), which in turn influences physical properties like melting point and solubility.

By methodically altering specific parts of the molecular structure and observing the resulting changes in chemical reactivity and physical properties, a comprehensive understanding of the chemical behavior of this class of compounds can be developed.

Advanced Analytical Methodologies for 2,4,6 Trimethyl 3,5 Dinitrobenzoic Acid

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the separation and quantification of 2,4,6-Trimethyl-3,5-dinitrobenzoic acid from complex matrices. Techniques such as HPLC, GC-MS, and LC-MS/MS are pivotal in achieving high-resolution separation and sensitive detection.

High-Performance Liquid Chromatography (HPLC) is a robust technique for the analysis of non-volatile compounds like this compound. Method development typically involves optimizing separation on a reverse-phase column, such as a C18, with a mobile phase consisting of an organic solvent and an aqueous component, often acidified to ensure the analyte is in its protonated form. sielc.com

A typical HPLC method for a related compound, 2,4,6-trimethylbenzoic acid, utilizes a mobile phase of acetonitrile (B52724) (MeCN), water, and phosphoric acid. sielc.com For dinitrobenzoic acid isomers, similar reverse-phase conditions have proven effective. researchgate.net Method validation is performed according to the International Conference on Harmonization (ICH) guidelines, ensuring the method is suitable for its intended purpose. ekb.eglongdom.org Validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). ekb.eglongdom.orgnih.gov

Table 1: Illustrative HPLC Method Parameters and Validation Data

| Parameter | Typical Condition/Value |

|---|---|

| Chromatographic Conditions | |

| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm) ekb.eg |

| Mobile Phase | Acetonitrile:Water (Gradient with 0.1% Formic Acid) nih.goveuropa.eu |

| Flow Rate | 1.0 mL/min chromatographyonline.com |

| Detection | UV-Vis Diode Array Detector (DAD) at ~210-240 nm longdom.org |

| Injection Volume | 10-20 µL ekb.eg |

| Validation Parameters | |

| Linearity (R²) | > 0.999 chromatographyonline.com |

| Accuracy (% Recovery) | 98-102% |

| Precision (% RSD) | < 2% longdom.org |

| Limit of Detection (LOD) | ng/mL range fda.gov |

| Limit of Quantification (LOQ) | ng/mL range fda.gov |

Note: This data is representative and based on methods for structurally similar compounds.

Due to its low volatility and high polarity, this compound is not directly amenable to Gas Chromatography-Mass Spectrometry (GC-MS) analysis. Therefore, a derivatization step is necessary to convert the carboxylic acid group into a more volatile and thermally stable ester or silyl (B83357) derivative. escholarship.org Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is a common approach for carboxylic acids. researchgate.netgcms.cz

The derivatization reaction replaces the active hydrogen on the carboxylic acid with a nonpolar trimethylsilyl (B98337) (TMS) group, which reduces hydrogen bonding and increases volatility. gcms.cz Once derivatized, the compound can be separated on a standard nonpolar GC column (e.g., DB-5ms) and detected by a mass spectrometer. The mass spectrum will show characteristic fragments of the TMS derivative, which are crucial for identification and quantification. researchgate.net

Table 2: GC-MS Derivatization and Analysis Scheme

| Step | Description |

|---|---|

| 1. Sample Preparation | The analyte is extracted and dried completely. |

| 2. Derivatization | The dried sample is reacted with a silylating agent (e.g., BSTFA in pyridine) at elevated temperatures (e.g., 60-80 °C). escholarship.org |

| 3. GC Separation | The derivatized sample is injected into the GC, where it is separated based on its volatility and interaction with the stationary phase. |

| 4. MS Detection | The separated derivative is ionized (typically by electron ionization), and the resulting mass fragments are detected, allowing for structural confirmation and quantification. researchgate.net |

For the detection of trace amounts of this compound, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice due to its exceptional sensitivity and selectivity. rsc.org This technique couples the separation power of HPLC with the detection capabilities of tandem mass spectrometry. Electrospray ionization (ESI) in negative mode is typically employed, as the carboxylic acid group readily deprotonates to form a [M-H]⁻ ion. researchgate.net

In a tandem MS system (like a triple quadrupole), the precursor ion ([M-H]⁻) is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), significantly reduces background noise and enhances sensitivity, allowing for detection at very low concentrations. fda.gov For the related 3,5-dinitrobenzoic acid, an HPLC-MS method using ESI achieved a limit of detection of 6 µg/L. researchgate.net

Table 3: Representative LC-MS/MS Parameters for Trace Analysis

| Parameter | Typical Setting |

|---|---|

| LC System | UPLC/UHPLC for high-resolution separation europa.eu |

| Column | C18 or similar reverse-phase column europa.eu |

| Ionization Source | Electrospray Ionization (ESI), Negative Mode researchgate.net |

| Mass Analyzer | Triple Quadrupole (QqQ) or Quadrupole-Time of Flight (Q-ToF) nih.gov |

| Monitored Transition | Precursor Ion [M-H]⁻ → Product Ion(s) |

| Limit of Detection | Low µg/L to ng/L range fda.govresearchgate.net |

Note: Specific mass transitions would need to be determined experimentally for this compound.

Electrochemical Methods for Detection and Characterization

Electrochemical methods offer a powerful alternative for the analysis of redox-active compounds like this compound. These techniques are based on measuring the current response to an applied potential, providing insights into the compound's redox behavior and enabling sensitive detection.

The two nitro groups on the aromatic ring make this compound electrochemically active. Cyclic Voltammetry (CV) is a fundamental technique used to study its redox properties. wikipedia.orglibretexts.org In aqueous media, nitroaromatic compounds typically undergo an irreversible reduction. researchgate.net The process often involves the transfer of four electrons and four protons to reduce a nitro group (R-NO₂) to a hydroxylamine (B1172632) derivative (R-NHOH). researchgate.net A subsequent two-electron, two-proton reduction can form the amine (R-NH₂). researchgate.net

The cyclic voltammogram would be expected to show one or more irreversible cathodic (reduction) peaks. The exact potential of these peaks depends on factors like the pH of the solution and the electrode material used. bohrium.com